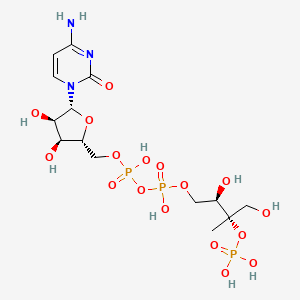

4-CDP-2-C-methyl-D-erythritol 2-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-CDP-2-C-methyl-D-erythritol 2-phosphate involves the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase. This enzyme catalyzes the reaction between 2-C-methyl-D-erythritol 4-phosphate and cytidine triphosphate (CTP) to form this compound and diphosphate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally involves the fermentation of genetically modified microorganisms that express the necessary enzymes for the MEP pathway. This biotechnological approach allows for the efficient production of this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-CDP-2-C-methyl-D-erythritol 2-phosphate primarily undergoes phosphorylation and cyclization reactions. It is a substrate for the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which converts it into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate with the release of cytidine monophosphate .

Common Reagents and Conditions:

Phosphorylation: Requires cytidine triphosphate (CTP) and the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase.

Cyclization: Involves the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.

Major Products:

2-C-methyl-D-erythritol 2,4-cyclodiphosphate: Formed from the cyclization reaction.

Cytidine monophosphate: Released as a byproduct during the cyclization reaction

Scientific Research Applications

4-CDP-2-C-methyl-D-erythritol 2-phosphate is extensively studied for its role in the MEP pathway, which is a target for developing new antibiotics and herbicides. Since the MEP pathway is present in many bacteria and plants but absent in humans, inhibitors of this pathway can be used to selectively target pathogenic bacteria and weeds without affecting human cells .

Applications in Various Fields:

Chemistry: Used as a model compound to study enzyme mechanisms and reaction kinetics in the MEP pathway.

Biology: Investigated for its role in bacterial metabolism and its potential as a target for antibacterial agents.

Medicine: Explored for developing new antibiotics that inhibit the MEP pathway.

Industry: Potential use in the production of isoprenoid-based biofuels and bioproducts

Mechanism of Action

4-CDP-2-C-methyl-D-erythritol 2-phosphate exerts its effects by participating in the MEP pathway. It is converted into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. This conversion is a critical step in the biosynthesis of isoprenoid precursors, which are essential for various cellular functions .

Molecular Targets and Pathways:

Target: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.

Pathway: Non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis

Comparison with Similar Compounds

4-CDP-2-C-methyl-D-erythritol 2-phosphate is unique in its specific role within the MEP pathway. Similar compounds include other intermediates in the MEP pathway, such as:

2-C-methyl-D-erythritol 4-phosphate: The precursor to this compound.

2-C-methyl-D-erythritol 2,4-cyclodiphosphate: The product formed from this compound.

1-deoxy-D-xylulose 5-phosphate: The initial substrate in the MEP pathway

These compounds are all part of the same biosynthetic pathway but differ in their specific roles and structures.

Properties

CAS No. |

263016-95-1 |

|---|---|

Molecular Formula |

C14H26N3O17P3 |

Molecular Weight |

601.29 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,4-dihydroxy-3-methyl-3-phosphonooxybutyl] hydrogen phosphate |

InChI |

InChI=1S/C14H26N3O17P3/c1-14(6-18,33-35(23,24)25)8(19)5-31-37(28,29)34-36(26,27)30-4-7-10(20)11(21)12(32-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21H,4-6H2,1H3,(H,26,27)(H,28,29)(H2,15,16,22)(H2,23,24,25)/t7-,8-,10-,11-,12-,14+/m1/s1 |

InChI Key |

HTJXTKBIUVFUAR-XHIBXCGHSA-N |

SMILES |

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |

Canonical SMILES |

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |

Key on ui other cas no. |

263016-95-1 |

Synonyms |

4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate 4-diphosphocytidyl-2C methylerythritol 2-phosphate 4-DPCMEP |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)